
5,5-Bis(mercaptomethyl)-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Bis(mercaptomethyl)-2,4-imidazolidinedione is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features two mercaptomethyl groups attached to an imidazolidinedione core, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(mercaptomethyl)-2,4-imidazolidinedione typically involves the reaction of imidazolidinedione with formaldehyde and hydrogen sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of Intermediate: Imidazolidinedione reacts with formaldehyde to form a hydroxymethyl intermediate.
Addition of Hydrogen Sulfide: The intermediate is then treated with hydrogen sulfide to introduce the mercaptomethyl groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5,5-Bis(mercaptomethyl)-2,4-imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The mercaptomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Thiols are formed.
Substitution: Various substituted imidazolidinedione derivatives are produced.
Scientific Research Applications
5,5-Bis(mercaptomethyl)-2,4-imidazolidinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 5,5-Bis(mercaptomethyl)-2,4-imidazolidinedione involves its interaction with various molecular targets. The mercaptomethyl groups can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
5,5-Bis(mercaptomethyl)-2,2-bipyridine: Similar in structure but with a bipyridine core.
5,5-Bis(mercaptomethyl)-1,3-dioxane: Contains a dioxane ring instead of an imidazolidinedione core.
Uniqueness
5,5-Bis(mercaptomethyl)-2,4-imidazolidinedione is unique due to its imidazolidinedione core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
142979-79-1 |
|---|---|
Molecular Formula |
C5H8N2O2S2 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
5,5-bis(sulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C5H8N2O2S2/c8-3-5(1-10,2-11)7-4(9)6-3/h10-11H,1-2H2,(H2,6,7,8,9) |
InChI Key |
GTAAGRYTTYOTBJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1(C(=O)NC(=O)N1)CS)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


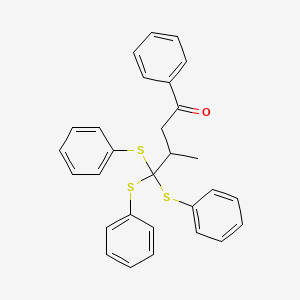
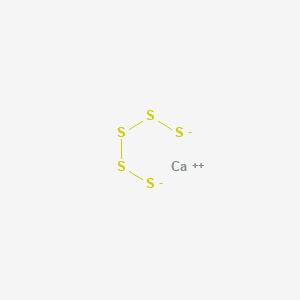
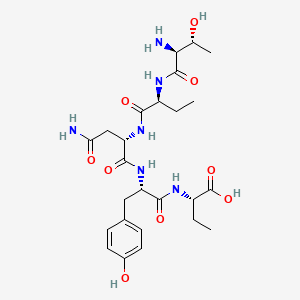

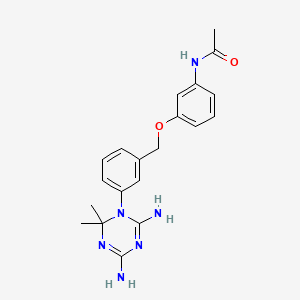
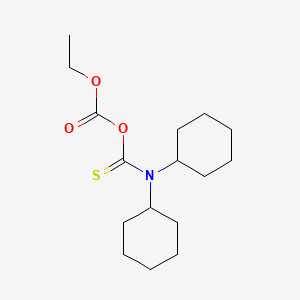

![N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide;oxalic acid](/img/structure/B12789536.png)

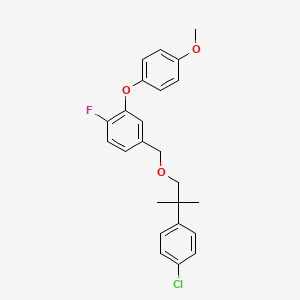
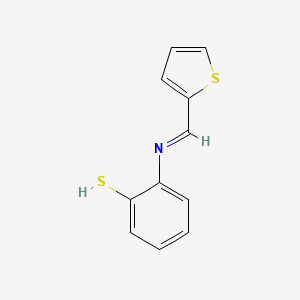
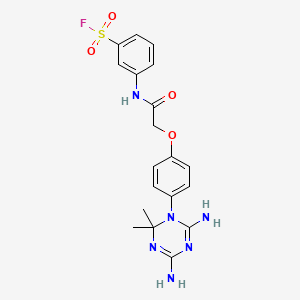
![17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one](/img/structure/B12789579.png)

